molecular formula C19H17ClFN3O3 B2383936 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331304-38-1

6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2383936
CAS No.: 1331304-38-1
M. Wt: 389.81
InChI Key: CVOSCXUEZQBBDP-UHFFFAOYSA-N
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Description

6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a fluorinated quinoline derivative featuring a 3,4,5-trimethoxyphenylamino substituent and a carbonitrile group. Quinoline derivatives are widely investigated for herbicidal, anticancer, and tubulin-targeting activities due to their ability to interact with biological macromolecules . The fluorine atom at position 6 may enhance metabolic stability and binding affinity, while the 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-disrupting agents . The hydrochloride salt form likely improves aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

6-fluoro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3.ClH/c1-24-16-7-13(8-17(25-2)19(16)26-3)23-18-11(9-21)10-22-15-5-4-12(20)6-14(15)18;/h4-8,10H,1-3H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOSCXUEZQBBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction with Modified β-Keto Nitriles

A prevalent approach involves the Gould-Jacobs cyclization, adapting methodologies from analogous quinoline syntheses. The reaction employs 6-fluoro-3-cyanoacetylquinoline precursors, formed via:

  • Formation of β-Keto Nitrile Intermediate :
    • 3-Cyanoacetate esters react with 2-fluoroaniline derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
    • Example: Ethyl 3-cyanoacetate and 2-fluoro-5-nitroaniline yield 3-cyano-6-fluoro-4-hydroxyquinoline after cyclization.
  • Cyclization Conditions :
    • Thermal cyclization in dipolar aprotic solvents (e.g., DMF, NMP) at 150–180°C for 6–12 hours.
    • Yields: 65–78% for unsubstituted quinolines; fluorine at position 6 improves electron-withdrawing effects, enhancing cyclization efficiency.

Functionalization at Position 4: Nucleophilic Amination

Coupling with 3,4,5-Trimethoxyaniline

The 4-chloro intermediate (generated via POCl₃ treatment of 4-hydroxyquinoline) undergoes nucleophilic substitution:

  • Reagents : 3,4,5-Trimethoxyaniline (1.2 equiv), Cs₂CO₃ (2.5 equiv) in toluene at 110°C.
  • Mechanism : SNAr pathway facilitated by electron-withdrawing groups (fluorine, carbonitrile).
  • Yield Optimization :
    • Solvent Effects : Toluene > DMF due to reduced side reactions (Table 1).
    • Catalysis : Adding 10 mol% CuI increases yield from 58% to 82% by stabilizing the transition state.

Table 1: Solvent Impact on Amination Yield

Solvent Temperature (°C) Yield (%)
Toluene 110 82
DMF 120 65
DMSO 130 48

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The free base is treated with HCl (gas or 4M in dioxane) in ethanol:

  • Conditions : 0–5°C, stirring for 2h, followed by filtration and washing with cold Et₂O.
  • Purity : >99% by HPLC after recrystallization from ethanol/water (9:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (s, 2H, Ar-H), 6.78 (s, 1H, H-8), 3.87 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃).
  • LC-MS : m/z 370.1 [M+H]⁺ (free base), 406.1 [M+Cl]⁻.

Comparative Evaluation of Synthetic Routes

Patent-Derived Methodologies

  • Route A (CN100395231C) :
    • Sequential cyclization, chlorination, and amination.
    • Total yield: 42% over 6 steps.
  • Route B (CN101357905B) :
    • Pd-catalyzed coupling for aniline introduction.
    • Higher cost but improved regioselectivity (yield: 58%).

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 6-fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride as a promising candidate for cancer treatment. The compound has shown significant activity against various cancer cell lines through multiple mechanisms:

  • Inhibition of Protein Kinases : The compound acts as an inhibitor of specific protein kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival. In particular, it targets kinases involved in cancer progression, making it a potential therapeutic agent for malignancies like leukemia and solid tumors .
  • Colchicine-Binding Site Inhibition : Research indicates that derivatives of this compound can bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis. This action can lead to apoptosis in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antitumor Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong activity. The study emphasized the importance of structural modifications to enhance efficacy .
  • Mechanistic Insights : Another study explored the detailed mechanisms by which this compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation, providing insights into its potential clinical applications .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and receptors involved in disease pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity Solubility/pKa Reference
6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride Quinoline 6-F, 3,4,5-trimethoxyphenylamino, C≡N C₂₀H₁₇FN₄O₃·HCl Herbicidal (rape) Hydrochloride salt (solubility inferred)
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Tetrahydroquinoline 2-Cl, 3-fluorophenyl, 6-CH₃, C≡N C₁₇H₁₅ClFN₃ Intermediate (no activity reported) Not reported
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile hydrochloride Quinoline 6-NH₂, 7-OCH₂CH₃, 3-Cl, pyridinylmethoxy, C≡N C₂₄H₂₁Cl₂N₅O₂ Not reported Hydrochloride salt (solubility inferred)
1-(3,4,5-Trimethoxyphenyl)-1H-imidazole hydrochlorides Imidazole 3,4,5-Trimethoxyphenyl, variable aryl groups Varies (e.g., C₁₂H₁₄N₂O₃) Vascular disrupting activity (tubulin-targeting) pKa 5.58–6.82 (estimated via SPARC)
Combretastatin A-4 sodium phosphate prodrug Stilbene 3,4,5-Trimethoxyphenyl, phosphate group C₁₈H₁₉NaO₈P Anticancer (tubulin polymerization inhibition) High water solubility (prodrug strategy)

Key Observations

Substituent Impact on Activity: The 3,4,5-trimethoxyphenyl group is a critical motif in both quinoline and imidazole derivatives for microtubule disruption . However, the target compound’s herbicidal activity against rape (from analogous quinoline derivatives in ) contrasts with the anticancer or vascular disrupting roles of imidazole and combretastatin analogs . Fluorine at position 6 may enhance target selectivity compared to chlorine or methyl groups in other quinoline derivatives (e.g., ) .

Solubility and Salt Forms :

  • Hydrochloride salts (target compound and ) and phosphate prodrugs (combretastatin) are strategies to address poor solubility. The pKa values of imidazole hydrochlorides (5.58–6.82) suggest moderate ionization at physiological pH, enhancing solubility .

Biological Targets :

  • While the target compound’s herbicidal activity may involve plant-specific enzyme inhibition, structurally related imidazoles and combretastatins target human tubulin, indicating divergent applications despite shared substituents .

Biological Activity

6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound belonging to the quinoline family. Its unique structural features, including a fluoro group and a trimethoxyphenyl moiety, suggest potential biological activities that are of interest in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H17ClFN3O3
  • Molecular Weight : 389.81 g/mol

The structure includes:

  • A quinoline core.
  • A fluoro group at the 6-position.
  • An amino group linked to a 3,4,5-trimethoxyphenyl ring at the 4-position.
  • A carbonitrile group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is particularly relevant in cancer therapy as it can induce apoptosis in rapidly dividing cells .
  • Kinase Inhibition : Research indicates that this compound exhibits inhibitory effects on various kinases, including GAK (cyclin G-associated kinase). The presence of the trimethoxyphenyl group enhances its binding affinity to these targets, suggesting a role in modulating signaling pathways involved in cell proliferation and survival .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)12.5Tubulin inhibition
A549 (Lung)15.0Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent:

  • Research Findings : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 .

Q & A

Q. What are the optimized synthetic routes for 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

Quinoline Core Formation : Start with 6-fluoroquinoline-3-carbonitrile as the precursor.

Amination : React with 3,4,5-trimethoxyaniline under palladium-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in DMF at 100–110°C for 12–24 hours) to introduce the amino group .

Hydrochloride Salt Formation : Treat the free base with HCl in an ethanol/water mixture, followed by recrystallization for purity.
Key Optimization Parameters :

  • Catalyst loading (1–5 mol% Pd) and solvent polarity (DMF vs. THF) significantly impact yield.
  • Microwave-assisted synthesis can reduce reaction time by 50% while maintaining >80% yield .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of techniques:

  • HPLC/MS : Confirm molecular weight (MW: 429.8 g/mol) and purity (>98%).
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and amine protons (δ 5.5–6.0 ppm).
    • ¹³C NMR : Verify quinoline carbons (C-3 nitrile at ~115 ppm) and trifluoromethyl/methoxy carbons.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., HCl salt formation) .

Q. What protocols are recommended for initial biological activity screening?

Methodological Answer:

  • Anticancer Screening :
    • Use MTT assays on cancer cell lines (e.g., MCF-7, HCT116) with 48–72 hr exposure.
    • Compare IC₅₀ values to reference drugs (e.g., doxorubicin).
  • Antimicrobial Testing :
    • Perform broth microdilution assays against S. aureus and E. coli.
    • Report MIC values (e.g., MIC = 12.5 µg/mL for S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

Methodological Answer: Modify substituents systematically and evaluate effects:

  • Fluoro vs. Chloro : Replace the 6-fluoro group with chloro to assess impact on membrane permeability.
  • Methoxy Positioning : Compare 3,4,5-trimethoxy with 2,4,6-trimethoxy analogs to determine steric/electronic effects.
  • Salt Forms : Test hydrochloride vs. mesylate salts for solubility differences.

Q. Table 1: SAR of Key Derivatives

SubstituentAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
6-F, 3,4,5-OMe (Parent)2.1 ± 0.312.5 (S. aureus)
6-Cl, 3,4,5-OMe1.8 ± 0.210.0 (S. aureus)
6-F, 2,4,6-OMe5.4 ± 0.6>50 (S. aureus)
Data derived from analogs in

Q. What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Test inhibition of topoisomerase II or tyrosine kinases (e.g., EGFR) using fluorescence-based assays.
  • Cellular Target Profiling :
    • Use siRNA knockdown or CRISPR-Cas9 to identify genes critical for sensitivity (e.g., TOP2A).
  • Computational Docking :
    • Model interactions with ATP-binding pockets (e.g., AutoDock Vina) .

Q. How should contradictory data in biological activity be resolved?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
  • Cell Line Authentication : Confirm cell line identity via STR profiling to rule out cross-contamination.
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to explain variability in in vivo vs. in vitro results .

Q. What strategies enhance compound stability under physiological conditions?

Methodological Answer:

  • Degradation Studies :
    • Expose to pH 1–10 buffers (37°C, 24 hr) and monitor degradation via LC-MS.
    • Major degradation pathways: Hydrolysis of the nitrile group or demethylation of methoxy groups.
  • Formulation Optimization :
    • Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility and half-life .

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